![molecular formula C16H14N2O B12561774 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is a compound that features a benzimidazole moiety linked to a phenol group via an ethenyl bridge. This structure is significant due to the biological and chemical properties imparted by the benzimidazole ring, which is known for its pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. The benzimidazole ring is formed through the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . The ethenyl linkage is introduced by reacting the benzimidazole derivative with an appropriate vinyl compound under basic conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad pharmacological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological activities.
Uniqueness
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is unique due to its specific ethenyl linkage and phenol group, which confer distinct chemical reactivity and biological properties compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-2-8-14-15(10-11)18-16(17-14)9-5-12-3-6-13(19)7-4-12/h2-10,19H,1H3,(H,17,18)/b9-5+ |
Clé InChI |
FHDQVFVZFNXKKO-WEVVVXLNSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C(N2)/C=C/C3=CC=C(C=C3)O |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C=CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


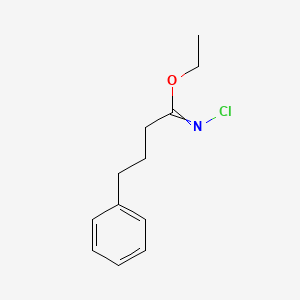
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
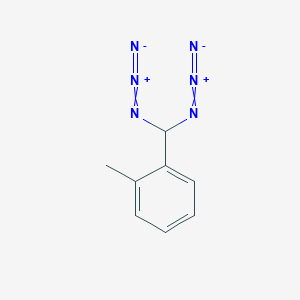
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
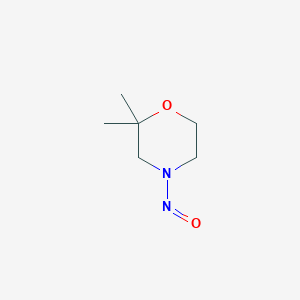
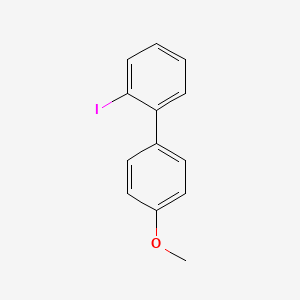

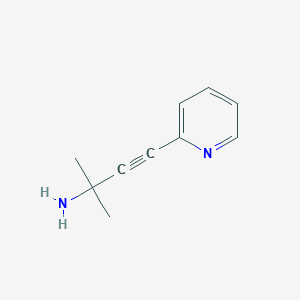
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
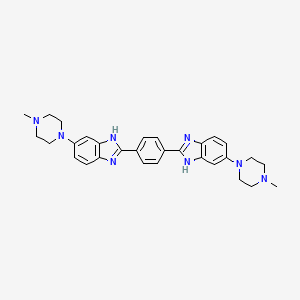
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
